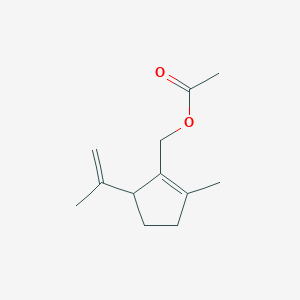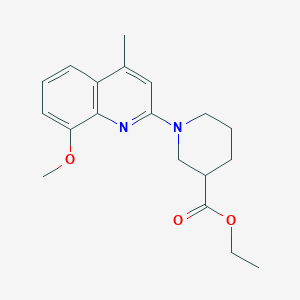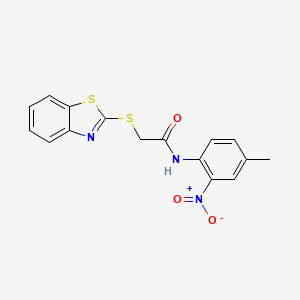
2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone, also known as BNQ, is a heterocyclic organic compound that has been widely studied due to its potential applications in medicinal chemistry. BNQ belongs to the class of quinazolinone derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has also been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory properties. Moreover, 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various bacteria and viruses, indicating its potential as an antimicrobial and antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its ability to exhibit a range of biological activities makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the synthesis of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone can be challenging and time-consuming, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone. One potential direction is the development of new derivatives of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone in more detail, which could lead to the identification of new targets for drug development. Moreover, the potential of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone as an antiviral and antimicrobial agent could be further explored, particularly in the context of emerging infectious diseases. Finally, the use of 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone in combination with other drugs could be investigated, as this may lead to synergistic effects and improved therapeutic outcomes.
Applications De Recherche Scientifique
2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs to treat viral and bacterial infections. Moreover, 2-benzyl-3-(1-naphthyl)-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-benzyl-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O/c28-25-21-14-6-7-15-22(21)26-24(17-18-9-2-1-3-10-18)27(25)23-16-8-12-19-11-4-5-13-20(19)23/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOCEKBTRQRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-naphthalen-1-ylquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)

![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)